Phosphonic acid, (hydroxy-3-pyridinylmethyl)-
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Overview
Description
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is a compound characterized by the presence of a phosphonic acid group attached to a hydroxy-3-pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acids can be synthesized through various methods, including the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method involves the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale synthesis using efficient and cost-effective methods. The dealkylation of dialkyl phosphonates and the McKenna procedure are commonly employed due to their reliability and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .
Scientific Research Applications
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the design of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including bone targeting and drug delivery.
Industry: Utilized in the functionalization of surfaces, analytical purposes, and medical imaging.
Mechanism of Action
The mechanism of action of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s phosphonic acid group can form strong hydrogen bonds, leading to the formation of supramolecular structures . Additionally, the hydroxy-3-pyridinylmethyl moiety can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Difluoro(pyridinyl)methyl phosphonates: Similar structure but with fluorine substituents.
Uniqueness
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is unique due to its combination of a phosphonic acid group with a hydroxy-3-pyridinylmethyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65128-80-5 |
---|---|
Molecular Formula |
C6H8NO4P |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
[hydroxy(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-2-1-3-7-4-5/h1-4,6,8H,(H2,9,10,11) |
InChI Key |
MACCAGQSGQFPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(O)P(=O)(O)O |
Origin of Product |
United States |
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